molecular formula C20H17F3N6O B2896984 5-(2-Furyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 691873-01-5

5-(2-Furyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2896984
CAS No.: 691873-01-5
M. Wt: 414.392
InChI Key: ODIAPTHWQXELPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a scaffold known for diverse pharmacological applications. Its structure features:

  • 2-position: 4-phenylpiperazino moiety, which may enhance solubility and receptor binding via the piperazine nitrogen.
  • 7-position: Trifluoromethyl (CF₃) group, a common bioisostere improving metabolic stability and lipophilicity .

Properties

IUPAC Name

5-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N6O/c21-20(22,23)17-13-15(16-7-4-12-30-16)24-18-25-19(26-29(17)18)28-10-8-27(9-11-28)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIAPTHWQXELPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=CC(=NC4=N3)C5=CC=CO5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-Furyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C20H17F3N6O
  • Molar Mass : 414.38 g/mol
  • CAS Number : 691873-01-5
  • Density : 1.48 g/cm³ (predicted)
  • pKa : 4.93 (predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition
    • The compound has demonstrated antiproliferative effects against multiple human cancer cell lines, including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance, one study reported IC50 values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7 cells, indicating its potency compared to standard chemotherapy agents like 5-Fluorouracil (5-Fu) .
  • Mechanisms of Action
    • The compound's mechanism involves the inhibition of the ERK signaling pathway, which is crucial for cell proliferation and survival. Treatment with this compound resulted in decreased phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT in a dose-dependent manner . This suggests that it may induce apoptosis and cell cycle arrest in cancer cells.
  • Induction of Apoptosis
    • Further investigations revealed that the compound promotes apoptosis in cancer cells by regulating various apoptosis-related proteins and inducing G2/M phase arrest .

Other Biological Activities

Beyond its anticancer effects, the compound has shown potential in other areas:

  • Antibacterial and Antiviral Properties
    • Compounds within the same class as 5-(2-Furyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine have been reported to exhibit antibacterial and antiviral activities . These properties may be attributed to their ability to interact with specific biological targets within pathogens.

Case Studies

StudyCell LineIC50 Value (μM)Mechanism
MGC-8039.47Inhibition of ERK pathway
HCT-1169.58Induction of apoptosis
MCF-713.1G2/M phase arrest

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit anticancer properties. Specifically, compounds similar to 5-(2-furyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine have shown efficacy against various cancer cell lines. Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

Several studies have reported antimicrobial activity associated with triazolo[1,5-a]pyrimidine derivatives. These compounds have been tested against a range of bacterial and fungal pathogens, demonstrating significant inhibitory effects. The mechanism of action is believed to involve interference with microbial DNA synthesis or cell wall integrity.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Triazolo[1,5-a]pyrimidines have been linked to anxiolytic and antidepressant activities in preclinical models. The potential for these compounds to modulate neurotransmitter systems makes them candidates for further research in treating mood disorders.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study found that certain modifications to the compound's structure enhanced its potency significantly.

Compound StructureIC50 (µM)Cancer Cell Line
Original Compound15MCF-7
Modified Compound A5MCF-7
Modified Compound B8MCF-7

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial effectiveness of various triazolo[1,5-a]pyrimidine derivatives against Staphylococcus aureus and Candida albicans. Results indicated that specific structural features correlated with enhanced activity.

CompoundMinimum Inhibitory Concentration (MIC)
Original Compound32 µg/mL
Modified Compound C8 µg/mL
Modified Compound D16 µg/mL

Comparison with Similar Compounds

Data Tables

Table 2: Pharmacological Profiles of Key Analogs

Compound Type Target Pathway Potency/Notes
7-(Trimethoxyphenyl) derivatives Tubulin polymerization IC₅₀: 0.5–2.0 μM
5-(4-Fluorophenyl)-7-CF₃ M. tuberculosis DHODH MIC: 1.56 μg/mL
5-Methyl-7-CF₃ PfDHODH (antimalarial) Low activity

Q & A

Q. What are the standard synthetic protocols for preparing triazolopyrimidine derivatives like 5-(2-Furyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine?

Methodological Answer: Synthesis typically involves cyclocondensation of 3,5-diamino-1,2,4-triazole with substituted carbonyl compounds. Key steps include:

  • Step 1: Reacting 3,5-diamino-triazole with ethyl 2-furoylacetate in ethanol/water (1:1 v/v) at 80–100°C for 6–12 hours to form the triazolo-pyrimidine core.
  • Step 2: Introducing the 4-phenylpiperazine moiety via nucleophilic substitution or palladium-catalyzed coupling.
  • Step 3: Trifluoromethylation using CF₃I or CF₃SO₂Na under basic conditions (e.g., K₂CO₃ in DMF) .
    Catalyst Selection: TMDP (trimethylenedipiperidine) is preferred over piperidine due to higher efficiency, though toxicity and availability constraints require safety protocols .

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • Purity: Thin-layer chromatography (TLC) on silica gel plates (UV 254 nm) with ethyl acetate/hexane (3:7) as eluent.
  • Structural Confirmation:
    • ¹H/¹³C NMR: Analyze in DMSO-d₆ or CDCl₃ to confirm substituent integration (e.g., furyl protons at δ 6.3–7.1 ppm; CF₃ at δ −60 to −65 ppm in ¹⁹F NMR) .
    • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 486.1521 for C₂₁H₁₈F₃N₆O) .

Advanced Research Questions

Q. How can multi-step synthetic routes be optimized to improve yield and selectivity?

Methodological Answer:

  • Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis of trifluoromethyl groups).
  • Catalyst Screening: Test alternative catalysts like DBU (1,8-diazabicycloundec-7-ene) for milder conditions .
  • Flow Chemistry: Implement continuous-flow reactors to enhance heat/mass transfer during cyclocondensation, reducing reaction time by 40% .
  • Statistical Design of Experiments (DoE): Use factorial design to identify critical parameters (e.g., temperature, stoichiometry) .

Q. What computational strategies are used to predict biological targets and binding modes?

Methodological Answer:

  • Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to simulate interactions with adenosine A₂A receptors (common target for triazolopyrimidines). Focus on:
    • Key Interactions: Hydrogen bonding with Asn253 and π-π stacking with Phe168 residues .
    • Free Energy Calculations (MM/GBSA): Rank binding affinities (ΔG < −8 kcal/mol suggests high potency) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How do structural modifications (e.g., trifluoromethyl vs. difluoromethyl) influence pharmacological profiles?

Methodological Answer: Comparative SAR Table:

SubstituentBiological ActivityKey Mechanism InsightsReference
CF₃ (Trifluoromethyl)Enhanced metabolic stabilityBlocks CYP3A4 oxidation
CHF₂ (Difluoromethyl)Improved solubility (logP = 2.1)Polar interactions with H₂O
4-PhenylpiperazineDopamine D₂ receptor antagonismSalt bridges with Asp114

Methodology:

  • In Vitro Assays: Test against kinase panels (e.g., EGFR, VEGFR2) to identify selectivity shifts .
  • LogD Measurement: Use shake-flask method (octanol/water) to correlate hydrophobicity with membrane permeability .

Data Contradiction Analysis

Q. How can discrepancies in catalytic efficiency (e.g., TMDP vs. piperidine) be resolved?

Methodological Answer:

  • Case Study: TMDP yields 85% product vs. 62% with piperidine in cyclocondensation .
  • Root Cause: TMDP’s bifunctional activation (acid-base) accelerates intermediate formation.
  • Validation: Replicate reactions under inert (N₂) atmosphere to exclude moisture interference .

Q. Why do melting points vary across studies (e.g., 198–205°C)?

Methodological Answer:

  • Purity Factors: Recrystallize from ethanol/water (9:1) to remove residual DMF (melting point stabilizes at 202–204°C) .
  • Polymorphism Screening: Perform DSC (differential scanning calorimetry) to detect crystalline forms .

Experimental Design for Novel Derivatives

Q. How to design analogs with improved CNS penetration?

Methodological Answer:

  • Structural Modifications:
    • Replace trifluoromethyl with SF₅ (lower logP, higher BBB permeability).
    • Introduce methyl groups at C5 to block CYP-mediated metabolism .
  • In Silico Screening: Use SwissADME to predict BBB score (>0.3 indicates CNS activity) .

Q. What in vitro models best evaluate anti-inflammatory activity?

Methodological Answer:

  • LPS-Induced Macrophages: Measure TNF-α/IL-6 suppression via ELISA (IC₅₀ < 1 μM suggests potency) .
  • COX-2 Inhibition Assay: Compare IC₅₀ values with celecoxib (positive control) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.